molecular formula C13H16N2O4 B1284342 Tert-butyl 5-nitroisoindoline-2-carboxylate CAS No. 400727-63-1

Tert-butyl 5-nitroisoindoline-2-carboxylate

Cat. No.: B1284342
CAS No.: 400727-63-1
M. Wt: 264.28 g/mol
InChI Key: QKGLAXAXISGACQ-UHFFFAOYSA-N
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Description

Tert-butyl 5-nitroisoindoline-2-carboxylate: is a chemical compound that belongs to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a tert-butyl ester group and a nitro group attached to the isoindoline ring, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 5-nitroisoindoline-2-carboxylate typically involves the nitration of isoindoline derivatives followed by esterification. One common method involves the nitration of isoindoline-2-carboxylic acid using a mixture of nitric acid and sulfuric acid to introduce the nitro group at the 5-position. The resulting 5-nitroisoindoline-2-carboxylic acid is then esterified with tert-butyl alcohol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to form the desired tert-butyl ester .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The nitration and esterification steps are optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 5-nitroisoindoline-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, and other nucleophiles.

    Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed:

Scientific Research Applications

Chemistry: Tert-butyl 5-nitroisoindoline-2-carboxylate is used as an intermediate in the synthesis of complex organic molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the design of new drugs. Isoindoline derivatives have shown promise in the treatment of various diseases, including cancer, microbial infections, and neurological disorders .

Industry: In the chemical industry, this compound is used as a building block for the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl 5-nitroisoindoline-2-carboxylate is primarily related to its ability to undergo chemical transformations that introduce functional groups into target molecules. The nitro group can be reduced to an amino group, which can then participate in further chemical reactions. The ester group can be hydrolyzed to release the carboxylic acid, which can form amide bonds with other molecules. These transformations enable the compound to act as a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 5-nitroisoindoline-2-carboxylate is unique due to the presence of both the nitro group and the tert-butyl ester group. This combination of functional groups provides a balance of reactivity and stability, making it a valuable intermediate in various chemical syntheses .

Properties

IUPAC Name

tert-butyl 5-nitro-1,3-dihydroisoindole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-13(2,3)19-12(16)14-7-9-4-5-11(15(17)18)6-10(9)8-14/h4-6H,7-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGLAXAXISGACQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)C=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60586077
Record name tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

400727-63-1
Record name tert-Butyl 5-nitro-1,3-dihydro-2H-isoindole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60586077
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl 5-nitro-2,3-dihydro-1H-isoindole-2-carboxylate
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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